Cas no 1005243-26-4 (3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one)

3,8-Bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one is a structurally complex heterocyclic compound featuring a benzo[c]chromen-6-one core functionalized with two 2,6-dimethylmorpholine sulfonyl groups. This compound is of interest in pharmaceutical and materials research due to its potential as a scaffold for bioactive molecules or as a functional intermediate in synthetic chemistry. The sulfonylmorpholine substituents enhance solubility and may influence binding interactions in biological systems. Its rigid fused-ring system and electron-withdrawing sulfonyl groups make it a candidate for applications requiring precise molecular recognition or photophysical properties. The compound’s synthetic versatility allows for further derivatization, expanding its utility in targeted research applications.
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one structure
1005243-26-4 structure
Product name:3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
CAS No:1005243-26-4
MF:C25H30N2O8S2
Molecular Weight:550.64430475235
CID:6320363
PubChem ID:2959522

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one 化学的及び物理的性質

名前と識別子

    • 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
    • AKOS024608996
    • F1615-0021
    • 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzo[c]chromen-6-one
    • 1005243-26-4
    • 3,8-bis((2,6-dimethylmorpholino)sulfonyl)-6H-benzo[c]chromen-6-one
    • インチ: 1S/C25H30N2O8S2/c1-15-11-26(12-16(2)33-15)36(29,30)19-5-7-21-22-8-6-20(10-24(22)35-25(28)23(21)9-19)37(31,32)27-13-17(3)34-18(4)14-27/h5-10,15-18H,11-14H2,1-4H3
    • InChIKey: JNHBVTAYNIZUBV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C(=O)OC3C=C(C=CC2=3)S(N2CC(C)OC(C)C2)(=O)=O)C=1)(N1CC(C)OC(C)C1)(=O)=O

計算された属性

  • 精确分子量: 550.14435827g/mol
  • 同位素质量: 550.14435827g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 37
  • 回転可能化学結合数: 4
  • 複雑さ: 1050
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 136Ų

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1615-0021-4mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1615-0021-5mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1615-0021-2μmol
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1615-0021-1mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1615-0021-10mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1615-0021-30mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4 90%+
30mg
$119.0 2023-05-17
A2B Chem LLC
BA77023-1mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4
1mg
$245.00 2024-04-20
A2B Chem LLC
BA77023-50mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4
50mg
$504.00 2024-04-20
Life Chemicals
F1615-0021-40mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1615-0021-15mg
3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one
1005243-26-4 90%+
15mg
$89.0 2023-05-17

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one 関連文献

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-oneに関する追加情報

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one: A Comprehensive Overview

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one (CAS No. 1005243-26-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzo[c]chromenones, which are known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the structural characteristics, synthesis methods, biological properties, and recent research findings associated with this compound.

Structural Characteristics

The molecular structure of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one is characterized by a central benzo[c]chromenone core with two sulfonyl groups attached at the 3 and 8 positions. Each sulfonyl group is further substituted with a 2,6-dimethylmorpholinyl moiety. This unique arrangement of functional groups imparts the molecule with distinct chemical and physical properties. The presence of the morpholine ring enhances the compound's solubility and bioavailability, making it an attractive candidate for drug development.

Synthesis Methods

The synthesis of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one has been reported in several studies. One common approach involves the reaction of 3,8-dihydroxybenzo[c]chromen-6-one with 2,6-dimethylmorpholine sulfonyl chloride in the presence of a base such as triethylamine. This method yields the desired product in good yield and purity. Another synthetic route involves the coupling of 3,8-dibromobenzo[c]chromen-6-one with 2,6-dimethylmorpholine sulfonate using palladium-catalyzed cross-coupling reactions. These synthetic strategies provide researchers with flexible options to tailor the compound for specific applications.

Biological Properties

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one has been extensively studied for its biological activities. One of its most notable properties is its potent anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one has also demonstrated significant antioxidant properties. It can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage. This dual action of anti-inflammatory and antioxidant activities positions the compound as a potential therapeutic agent for various oxidative stress-related conditions.

Clinical Potential

The clinical potential of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one is currently being explored through preclinical studies and early-stage clinical trials. Preliminary results have shown promising outcomes in animal models of inflammatory diseases. For instance, in a murine model of collagen-induced arthritis, treatment with this compound significantly reduced joint inflammation and improved overall disease scores. Similar findings have been observed in models of colitis and other inflammatory conditions.

To further validate these findings and assess the safety profile of the compound, phase I clinical trials are underway. These trials aim to evaluate the pharmacokinetics, pharmacodynamics, and tolerability of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one in healthy volunteers. The results from these trials will provide crucial data to guide future clinical development.

Recent Research Findings

In recent years, several studies have shed light on new aspects of the biological activity and potential applications of 3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one. One notable study published in the Journal of Medicinal Chemistry reported that this compound can modulate key signaling pathways involved in inflammation and oxidative stress. Specifically, it was found to inhibit nuclear factor-kappa B (NF-κB) activation and activate nuclear factor erythroid 2-related factor 2 (Nrf2), which are critical regulators of inflammatory responses and antioxidant defense mechanisms.

Another study published in Bioorganic & Medicinal Chemistry Letters explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with varying substituents on the morpholine ring. The results indicated that specific modifications could enhance both potency and selectivity for target proteins involved in inflammation and oxidative stress pathways.

Conclusion

3,8-bis[(2,6-dimethylmorpholin-4-yl)sulfonyl]-6H-benzo[c]chromen-6-one (CAS No. 1005243-26-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory and antioxidant properties. Ongoing preclinical studies and early-stage clinical trials are providing valuable insights into its safety profile and therapeutic efficacy. As research continues to advance our understanding of this compound's mechanisms of action and potential applications, it holds promise as a novel therapeutic agent for various inflammatory and oxidative stress-related conditions.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Amadis Chemical Company Limited
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm